(2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3/c20-15(18-14-7-2-1-6-13(14)16-17-18)9-8-11-4-3-5-12(10-11)19(21)22/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRKRIUKLKKCCH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of benzotriazole with an appropriate aldehyde and a nitrophenyl ketone. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form more complex nitro compounds.
Reduction: The nitro group can be reduced to an amine, leading to the formation of aminophenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis
Biology
In biological research, compounds containing benzotriazole and nitrophenyl groups are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry
In industry, derivatives of this compound could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzotriazole moiety can act as a ligand, binding to metal ions and affecting their reactivity.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
2.1.1 Benzotriazole Derivatives
- “(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one” Molecular Formula: C₁₅H₁₀ClN₃O Molar Mass: 283.71 g/mol Key Differences: Replacement of the 3-nitrophenyl group with a 4-chlorophenyl substituent increases molar mass and lipophilicity.
2.1.2 Triazole Derivatives
- “(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one”
Substituent Variations on the Phenyl Ring
2.2.1 Nitro Group Positional Isomers
- “(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one”
2.2.2 Halogen-Substituted Analogues
- “(2E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one” Molecular Formula: C₁₅H₉ClFNO₃ Molar Mass: 305.69 g/mol Key Differences: Chloro and fluoro substituents increase steric bulk and alter electronic properties. This compound is available commercially (95+% purity) for research applications .
Hybrid Chalcones with Complex Moieties
- “(E)-3-(1-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)-1-(3-nitrophenyl)prop-2-en-1-one” Key Differences: Incorporates chloroquinoline and indole groups.
Key Data Table: Comparative Analysis
Biological Activity
The compound (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound features a benzotriazole moiety linked to a nitrophenyl group through a propenone structure. This unique configuration contributes to its biological interactions.
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. The following table summarizes findings related to the antibacterial activity of various benzotriazole derivatives, including our compound of interest:
The compound demonstrated a MIC of 25 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity. In comparison, other derivatives showed varying degrees of effectiveness against different bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while some benzotriazole derivatives exhibit cytotoxic effects on cancer cell lines, the specific cytotoxicity of this compound remains to be fully characterized.
Case Studies and Research Findings
Several studies have explored the biological implications of benzotriazole compounds:
- Antibacterial Efficacy : A study assessed the antibacterial activity of various benzotriazole derivatives against Escherichia coli and Pseudomonas aeruginosa, with some compounds showing promising results comparable to standard antibiotics like Ciprofloxacin .
- Antifungal Properties : Compounds with similar structures have been reported to possess antifungal activity against Candida albicans, with MIC values ranging from 12.5 to 25 μg/mL .
- Protozoan Activity : Research highlighted that certain benzotriazole derivatives were effective against protozoan parasites such as Trypanosoma cruzi, showing dose-dependent growth inhibition .
The mechanisms underlying the biological activities of benzotriazole derivatives often involve:
- Inhibition of DNA synthesis : Some compounds disrupt nucleic acid synthesis in microorganisms.
- Membrane disruption : Certain derivatives may interact with microbial membranes, leading to increased permeability and cell lysis.
Q & A
Q. Characterization Methods :
- Spectroscopy : ¹H/¹³C NMR confirms the (2E)-stereochemistry (e.g., coupling constants J = 12–16 Hz for trans-alkene protons) and nitro-group positioning. IR identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₀N₄O₃: [M+H]⁺ calc. 295.0825) .
Basic: What in vitro assays are recommended to evaluate the bioactivity of this compound?
Answer:
- Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates (IC₅₀ determination) .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (dose-response curves, 24–72 h incubation) .
- Protein Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd values) with target proteins .
Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models?
Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell passage number) .
- Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR + ITC for binding affinity; CRISPR knockdown to verify target relevance) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and quantify variability .
Advanced: What computational approaches are used to predict and optimize the compound’s bioactivity?
Answer:
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
- Molecular Docking : Simulate binding modes with target proteins (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with benzotriazole N-atoms) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and free energy calculations (MM-PBSA) to prioritize derivatives .
Advanced: How can reaction yields be improved while minimizing side products in the synthesis?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h under reflux) and improves regioselectivity via controlled heating .
- Catalytic Optimization : Use Pd/Cu catalysts for click chemistry steps to enhance benzotriazole coupling efficiency (>90% yield) .
- Purification Techniques : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate high-purity product (>98% HPLC) .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Functional Group Variation : Synthesize analogs with substituted benzotriazoles (e.g., 5-nitro vs. 5-amino) or alternative aryl groups (e.g., 4-nitrophenyl vs. 4-cyanophenyl) to assess electronic effects .
- Pharmacophore Mapping : Identify critical motifs (e.g., benzotriazole core, nitro group orientation) using 3D alignment tools (e.g., Schrödinger Phase) .
- Bioisosteric Replacement : Replace the nitro group with trifluoromethyl or sulfonamide groups to enhance metabolic stability while retaining activity .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 12, and 24 h .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced: What techniques are used to validate target engagement in cellular environments?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure protein target denaturation after compound treatment to confirm binding .
- Fluorescence Microscopy : Tagged compounds (e.g., BODIPY-conjugated derivatives) visualize subcellular localization (e.g., mitochondrial vs. nuclear uptake) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
